molecular formula C14H16O5 B14320051 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid CAS No. 112230-82-7

4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid

Katalognummer: B14320051
CAS-Nummer: 112230-82-7
Molekulargewicht: 264.27 g/mol
InChI-Schlüssel: BCDGIRPFIVUJTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is an organic compound that features a dioxane ring, a phenyl group, and a butenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid typically involves the formation of the dioxane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction of a phenyl-substituted carbonyl compound with 1,3-propanediol in the presence of toluenesulfonic acid can yield the desired dioxane ring . The subsequent introduction of the butenoic acid moiety can be achieved through various organic transformations, such as the Wittig reaction or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Br2, Cl2, HNO3

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of a saturated butanoic acid.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Wirkmechanismus

The mechanism of action of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The dioxane ring and phenyl group can facilitate binding to specific sites, while the butenoic acid moiety can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is unique due to the combination of its dioxane ring, phenyl group, and butenoic acid moiety.

Eigenschaften

CAS-Nummer

112230-82-7

Molekularformel

C14H16O5

Molekulargewicht

264.27 g/mol

IUPAC-Name

4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid

InChI

InChI=1S/C14H16O5/c15-11-9-18-14(10-5-2-1-3-6-10)19-12(11)7-4-8-13(16)17/h1-7,11-12,14-15H,8-9H2,(H,16,17)

InChI-Schlüssel

BCDGIRPFIVUJTF-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C=CCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.